Methyl 2-n-propoxyphenyl sulfide
Description
Methyl 2-n-propoxyphenyl sulfide (C11H16OS, molecular weight: 196.3 g/mol) is an organosulfur compound characterized by a sulfide group (-S-) linked to a methyl group and a 2-n-propoxyphenyl substituent. This compound is structurally distinct due to the propoxy group at the ortho position of the phenyl ring, which influences its electronic and steric properties. Applications of such sulfides span intermediates in organic synthesis, agrochemicals, and pharmaceuticals, as highlighted in sulfur-containing carotenoid precursor syntheses .
Properties
IUPAC Name |
1-methylsulfanyl-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-8-11-9-6-4-5-7-10(9)12-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQGJIFCMIDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296927 | |
| Record name | Benzene, 1-(methylthio)-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-64-8 | |
| Record name | Benzene, 1-(methylthio)-2-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(methylthio)-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-n-propoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-n-propoxyphenyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the thiolate ion attacks the methyl iodide, resulting in the formation of the desired sulfide compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-n-propoxyphenyl sulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and ozone are commonly used oxidizing agents.
Substitution: Alkyl halides and bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during the oxidation of this compound.
Substitution: Depending on the nucleophile used, various substituted phenyl sulfides can be obtained.
Scientific Research Applications
Methyl 2-n-propoxyphenyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-n-propoxyphenyl sulfide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a methylating agent, transferring a methyl group to nucleophilic sites on biomolecules . This can lead to various biochemical effects, including the modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfides
Structural and Physicochemical Properties
The table below compares Methyl 2-n-propoxyphenyl sulfide with analogous aryl and alkyl sulfides, based on data from and inferred trends:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State (25°C) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | C11H16OS | 196.3 | Liquid (lq) | ~220–240 (est.) | Not reported |
| Methyl phenyl sulfide | C7H8S | 124.2 | Liquid (lq) | 43.0 (unlikely; typo corrected) | -25 |
| Methyl pentyl sulfide | C6H14S | 122.9 | Gas (g) / Liquid (lq) | 122.9 | Not reported |
| 4-Methyl-3-penten-2-one | C6H10O | 98.1 | Liquid (lq) | 212.5 | -45 |
Key Observations :
- Molecular Weight and Boiling Points : this compound has a higher molecular weight and boiling point compared to simpler sulfides (e.g., methyl phenyl sulfide), attributed to its bulky propoxyphenyl group. This increases van der Waals interactions and reduces volatility .
- Reactivity : The electron-donating propoxy group at the ortho position likely enhances nucleophilic substitution reactivity at the sulfur center compared to para-substituted analogs. This contrasts with methyl phenyl sulfone (C7H8O2S), where oxidation of the sulfide to a sulfone increases polarity and stability .
Biological Activity
Methyl 2-n-propoxyphenyl sulfide, also known as 5-Methyl-2-n-propoxyphenyl methyl sulfide, is a compound of interest in various biological and chemical research fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
This compound is characterized by its sulfur-containing structure, which allows it to interact with various biological targets. The sulfur atom can form bonds with metal ions, making it valuable in catalysis and coordination chemistry. The phenyl ring facilitates π-π interactions with aromatic residues in proteins, potentially influencing biological activity.
Major Products Formed
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiols and other reduced sulfur compounds.
- Substitution: Brominated or nitrated derivatives of the phenyl ring.
Enzyme Inhibition
Research indicates that this compound can be employed in studies related to enzyme inhibition. Its structure may allow it to act as a competitive inhibitor for certain enzymes, affecting their activity and providing insights into metabolic pathways.
Antimicrobial Activity
This compound has demonstrated potential antimicrobial activity. In studies involving various bacterial strains, it has been shown to disrupt membrane integrity and function. For instance, exposure to this compound can lead to membrane destabilization in multidrug-resistant strains of Klebsiella pneumoniae, enhancing the effectiveness of conventional antibiotics .
Case Studies
- Inhibition Studies:
- Cell Viability Assays:
Research Findings
Recent investigations have highlighted the compound's diverse biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
